molecular formula C10H8N2O B1328861 4-(1H-Pyrazol-4-yl)benzaldehyde CAS No. 1017794-45-4

4-(1H-Pyrazol-4-yl)benzaldehyde

Cat. No.: B1328861
CAS No.: 1017794-45-4
M. Wt: 172.18 g/mol
InChI Key: ULWUAGMJLPHDGD-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-4-yl)benzaldehyde is an organic compound with the molecular formula C10H8N2O. It consists of a benzaldehyde moiety substituted with a pyrazole ring at the para position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(1H-Pyrazol-4-yl)benzaldehyde involves the reaction of 1-bromo-4-nitrobenzene with 4-aminopyrazole to form 4-bromo-1H-pyrazole. This intermediate is then subjected to a palladium-catalyzed coupling reaction with benzaldehyde to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Pyrazol-4-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.

Major Products

    Oxidation: 4-(1H-Pyrazol-4-yl)benzoic acid.

    Reduction: 4-(1H-Pyrazol-4-yl)benzyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

4-(1H-Pyrazol-4-yl)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It can be used in the synthesis of novel materials with specific properties.

    Biological Studies: It is employed in the study of enzyme interactions and molecular pathways

Mechanism of Action

The mechanism of action of 4-(1H-Pyrazol-4-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active site of enzymes, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Pyrazol-4-yl)benzaldehyde is unique due to the specific positioning of the pyrazole ring, which can influence its reactivity and interaction with other molecules. This unique structure allows for distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

4-(1H-pyrazol-4-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-8-1-3-9(4-2-8)10-5-11-12-6-10/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWUAGMJLPHDGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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